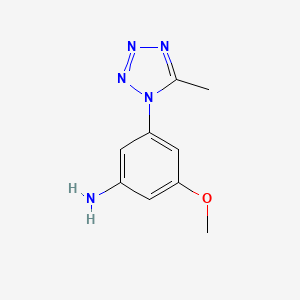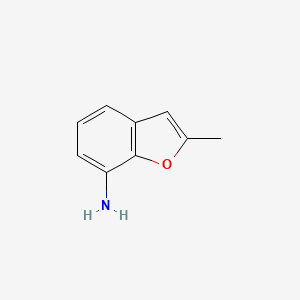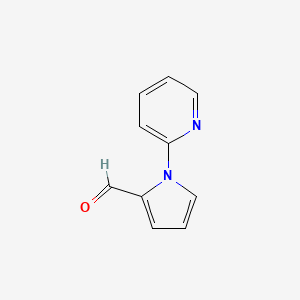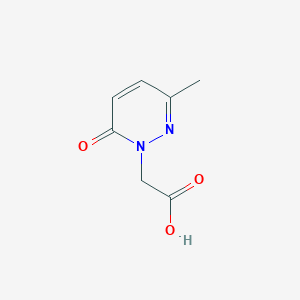
3-Phenyl-1,2,4-oxadiazole-5-thiol
概要
説明
3-Phenyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that contains a five-membered ring with one oxygen atom, two nitrogen atoms, and one sulfur atom. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the phenyl group attached to the oxadiazole ring enhances its stability and biological activity.
生化学分析
Biochemical Properties
3-Phenyl-1,2,4-oxadiazole-5-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, by forming covalent bonds with the thiol groups of cysteine residues in these enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can bind to proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox regulation. By modulating the levels of ROS within cells, this compound can impact gene expression and cellular metabolism. For instance, the compound can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress. Moreover, this compound has been observed to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can occur through covalent interactions with thiol groups or through non-covalent interactions such as hydrogen bonding. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways that regulate gene transcription. This modulation can result in changes in the expression levels of various genes involved in cellular stress responses, metabolism, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Over time, the degradation products of this compound can influence its biological activity, potentially leading to altered effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to interact with multiple cellular targets and disrupt normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox regulation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione. This metabolic process helps to detoxify the compound and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s biological activity and its interactions with cellular targets .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize within various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, the presence of thiol groups in this compound can facilitate its targeting to the mitochondria, where it can modulate mitochondrial function and redox balance. The compound’s localization within the nucleus can also impact gene expression by interacting with transcription factors and other nuclear proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent. The reaction conditions often include:
Reagents: Benzohydrazide, carbon disulfide, base (such as potassium hydroxide), oxidizing agent (such as hydrogen peroxide).
Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Phenyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
3-Phenyl-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with nucleic acids, and induce oxidative stress by generating reactive oxygen species. The specific pathways and targets depend on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 5-isopropyl-3-phenyl-1,2,4-oxadiazole
- 5-butyl-3-phenyl-1,2,4-oxadiazole
Uniqueness
3-Phenyl-1,2,4-oxadiazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science. Additionally, the combination of the oxadiazole ring and the phenyl group enhances its stability and makes it a versatile compound for various applications.
特性
IUPAC Name |
3-phenyl-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJJBZDBBYZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390892 | |
| Record name | 3-phenyl-1,2,4-oxadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23152-97-8 | |
| Record name | 3-phenyl-1,2,4-oxadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B1364210.png)

![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)
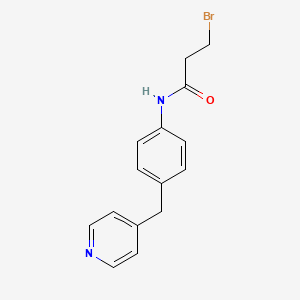
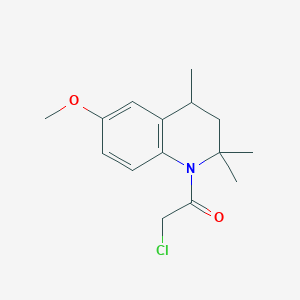

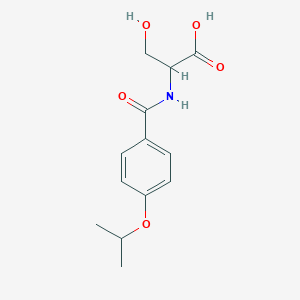
![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364231.png)
